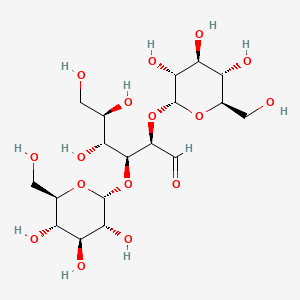
O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose is a trisaccharide composed of three glucose units linked by glycosidic bonds. It is a naturally occurring carbohydrate found in various plants and is commonly known as a type of oligosaccharide. This compound plays a significant role in various biological processes and has applications in food, pharmaceutical, and biochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose typically involves enzymatic or chemical glycosylation reactions. Enzymatic synthesis uses glycosyltransferases to catalyze the formation of glycosidic bonds between glucose units. Chemical synthesis involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce the desired trisaccharide through fermentation. The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain the pure compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acids or enzymes, breaking down into glucose units.
Oxidation: This compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde groups in the glucose units to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Hydrolysis: Glucose.
Oxidation: Gluconic acid derivatives.
Reduction: Reduced sugar alcohols.
Scientific Research Applications
O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in plant metabolism and as a prebiotic promoting beneficial gut bacteria.
Medicine: Explored for its potential in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the food industry as a sweetener and in the production of bio-based materials.
Mechanism of Action
The mechanism of action of O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose involves its interaction with specific enzymes and receptors in biological systems. In the digestive system, it is broken down by glycosidases into glucose, which is then absorbed and utilized by the body. In the gut, it acts as a prebiotic, promoting the growth of beneficial bacteria by serving as a substrate for fermentation.
Comparison with Similar Compounds
Maltose: A disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond.
Cellobiose: A disaccharide consisting of two glucose units linked by a β(1→4) glycosidic bond.
Lactose: A disaccharide made up of glucose and galactose linked by a β(1→4) glycosidic bond.
Uniqueness: O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose is unique due to its trisaccharide structure and the specific glycosidic linkages (α(1→4) and α(1→6)). This structure imparts distinct physical and chemical properties, making it suitable for specific applications in food, pharmaceuticals, and biotechnology.
Properties
CAS No. |
32581-33-2 |
|---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(22)9(24)10(25)6(23)4-31-17-15(30)13(28)16(8(3-21)33-17)34-18-14(29)12(27)11(26)7(2-20)32-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17-,18+/m0/s1 |
InChI Key |
NTMRUAZNTUGDCC-WRUNLCLZSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)CO)O)O)O)O |
Key on ui other cas no. |
32581-33-2 |
Synonyms |
1-4-Glu-Glu-Glu O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-6)-D-glucose O-glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



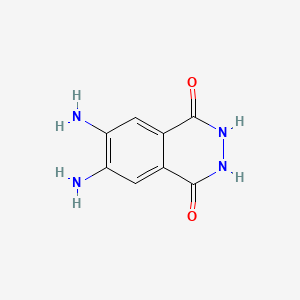
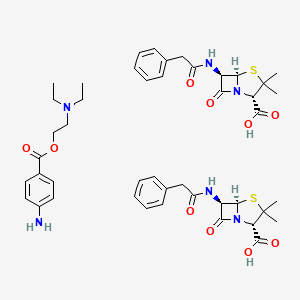
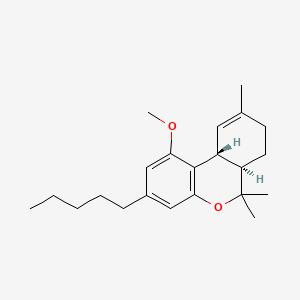



![4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B1227807.png)
![5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B1227811.png)


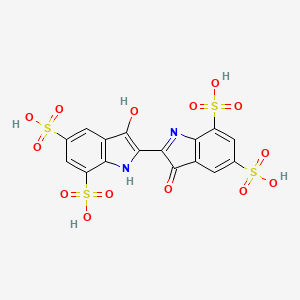

![N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE](/img/structure/B1227820.png)
